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Compound of Interest

Compound Name: 4-Methylpyridazine

Cat. No.: B073047

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 4-
methylpyridazine against other structurally related heterocycles: 3-methylpyridazine, 4-
methylpyrimidine, and 2-methylpyridine. Understanding the distinct spectroscopic fingerprints of
these molecules is crucial for their identification, characterization, and application in various
fields, including medicinal chemistry and materials science. This document presents
experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible
(UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental
protocols.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional
materials. The position of the nitrogen atoms and the nature and position of substituents
dramatically influence their electronic structure and, consequently, their spectroscopic
properties. This guide focuses on 4-methylpyridazine and compares it with its isomer, 3-
methylpyridazine, as well as with 4-methylpyrimidine (a diazine isomer) and 2-methylpyridine (a
monoaza analog). By examining their NMR, IR, UV-Vis, and MS data, we can delineate the
structural nuances that give rise to their unique spectral characteristics.

Comparative Spectroscopic Data
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The following tables summarize the key spectroscopic data for 4-methylpyridazine and the
selected heterocyclic analogues.

H NMR Spectroscopic Data (CDCIz)

6 -CH
Compound 0 H-2 (ppm) o6 H-3(ppm) O H-5(ppm) 6 H-6(ppm) ( )3
pPpm
4-
Methylpyridaz  9.03 (d) 7.39 (m) 7.37 (m) 9.03 (d) 2.72 (s)
ine
3-
Methylpyridaz - 7.38 (dd) 7.40 (dd) 9.06 (dd) 2.74 (s)
ine
4-
Methylpyrimid ~ 9.15 (s) - 8.65 (d) 7.45 (d) 2.60 (s)
ine
2-
Methylpyridin - 7.12 (d) 7.59 (1) 7.12 (d) 2.53 (s)

e

3C NMR Spectroscopic Data (CDCIs)
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Compoun & C-2 6C-3 6C4 6 C-5 6 C-6 0 -CHs
d (ppm) (ppm) (ppm) (ppm) (ppm) (ppm)

4-
Methylpyrid ~ 151.0 125.0 140.0 125.0 151.0 21.0

azine

3-
Methylpyrid  152.0 157.0 127.0 125.0 152.0 21.0

azine

4-
Methylpyri 159.1 157.1 169.7 118.8 157.1 24.1
midine

2_
Methylpyrid ~ 159.0 121.7 136.2 124.9 149.0 24.5
ine

IR Spectroscopic Data (Neat/Gas Phase)

v (C-H) aromatic v (C=N) / (C=C) 0 (C-H) out-of-
Compound

(cm™?) (cm™?) plane (cm~?)
4-Methylpyridazine ~3050 ~1580, 1470, 1400 ~800
3-Methylpyridazine ~3060 ~1570, 1460, 1410 ~780
4-Methylpyrimidine ~3040 ~1590, 1560, 1480 ~810
2-Methylpyridine ~3070 ~1595, 1570, 1480 ~750

UV-Vis Spectroscopic Data
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Compound Amax (nm) € (M~*cm™?) Solvent
4-Methylpyridazine 251, 270 2000, 450 Hexane
3-Methylpyridazine ~245, 300 Not available Not specified
4-Methylpyrimidine 243 2046 Water
2-Methylpyridine 263 Not available Aqueous

Mass Spectrometry Data (Electron lonization)

Compound Molecular lon (m/z) Key Fragment lons (m/z)
4-Methylpyridazine 94 66, 39

3-Methylpyridazine 94 66, 39

4-Methylpyrimidine 94 67, 40

2-Methylpyridine 93 92, 66, 39

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the solid sample or 5-10 pL of the liquid sample in
approximately 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm
NMR tube.[1][2][3]

e 1H NMR Spectroscopy: Proton NMR spectra are recorded on a 300 MHz or 500 MHz
spectrometer. Standard acquisition parameters include a spectral width of 12 ppm, a
relaxation delay of 1 s, and 16 scans.

e 13C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a
frequency of 75 MHz or 125 MHz. A spectral width of 240 ppm, a relaxation delay of 2 s, and
an accumulation of 1024 scans are typically used.
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Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film is prepared between two potassium
bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount
of the sample with dry KBr powder and pressing the mixture into a transparent disk.
Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid
samples by placing a small amount directly on the ATR crystal.

Data Acquisition: IR spectra are recorded using a Fourier Transform Infrared (FTIR)
spectrometer in the range of 4000-400 cm~1. A background spectrum of the empty sample
holder (or clean ATR crystal) is recorded and automatically subtracted from the sample
spectrum.[4][5][6][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A stock solution of the sample is prepared in a spectroscopic grade
solvent (e.g., hexane, ethanol, or water). Serial dilutions are made to obtain concentrations
that result in an absorbance reading between 0.1 and 1.0.[8][9][10][11]

Data Acquisition: UV-Vis spectra are recorded using a double-beam spectrophotometer from
200 to 400 nm. A cuvette containing the pure solvent is used as a reference. The wavelength
of maximum absorbance (Amax) and the corresponding absorbance value are recorded. The
molar absorptivity (¢) is calculated using the Beer-Lambert law (A = cl), where A is the
absorbance, c is the molar concentration, and | is the path length of the cuvette (typically 1
cm).

Mass Spectrometry (MS)

Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry
(GC-MS) is employed. A dilute solution of the sample in a volatile solvent (e.g.,
dichloromethane or methanol) is injected into the GC. The sample is vaporized and
separated on a capillary column before entering the mass spectrometer.[12][13][14][15]

lonization and Analysis: Electron lonization (El) at 70 eV is typically used. The resulting ions
are separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z).
The mass spectrum, a plot of ion intensity versus m/z, is then generated.[12][13][14][15]
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Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis

of heterocyclic compounds.

Comparative Spectroscopic Analysis Workflow
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Workflow for comparative spectroscopic analysis.

Discussion

The spectroscopic data presented reveals distinct differences and similarities among the four

heterocycles, which can be attributed to their unique electronic and structural features.
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* NMR Spectroscopy: In the *H NMR spectra, the chemical shifts of the ring protons are highly
dependent on the position of the nitrogen atoms and the methyl group. The protons on
carbons adjacent to the electronegative nitrogen atoms are generally deshielded and appear
at a lower field. For example, the H-2 and H-6 protons of 4-methylpyridazine are
significantly downfield compared to the other ring protons. The position of the methyl group
also influences the chemical shifts of the adjacent protons.

» IR Spectroscopy: The IR spectra are useful for identifying characteristic functional groups
and fingerprinting the molecules. The C=N and C=C stretching vibrations within the aromatic
ring appear in the 1600-1400 cm~1 region. The exact positions and intensities of these bands
are sensitive to the substitution pattern and the electronic nature of the ring. The out-of-plane
C-H bending vibrations in the 900-700 cm~! region can also be diagnostic of the substitution
pattern on the aromatic ring.

e UV-Vis Spectroscopy: The UV-Vis spectra provide information about the electronic
transitions within the molecules. The Amax values are indicative of the extent of conjugation
and the energy of the Tt — 1 and n — 1* transitions. The differences in the position of the
nitrogen atoms between pyridazine and pyrimidine lead to noticeable shifts in their
absorption maxima.

e Mass Spectrometry: Mass spectrometry provides the molecular weight of the compounds
and information about their fragmentation patterns. While the isomers 4-methylpyridazine
and 3-methylpyridazine have the same molecular ion, their fragmentation patterns may show
subtle differences. 2-Methylpyridine, having one less nitrogen, has an odd nominal molecular
mass, which is a key differentiator based on the nitrogen rule.

Conclusion

This comparative guide highlights the utility of a multi-technique spectroscopic approach for the
characterization of 4-methylpyridazine and related heterocycles. The tabulated data and
detailed protocols serve as a valuable resource for researchers in the fields of chemistry and
drug development, aiding in the unambiguous identification and structural elucidation of these
important classes of compounds. The subtle yet significant differences in their spectroscopic
signatures underscore the profound impact of isomeric and substituent variations on the
physicochemical properties of heterocyclic systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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